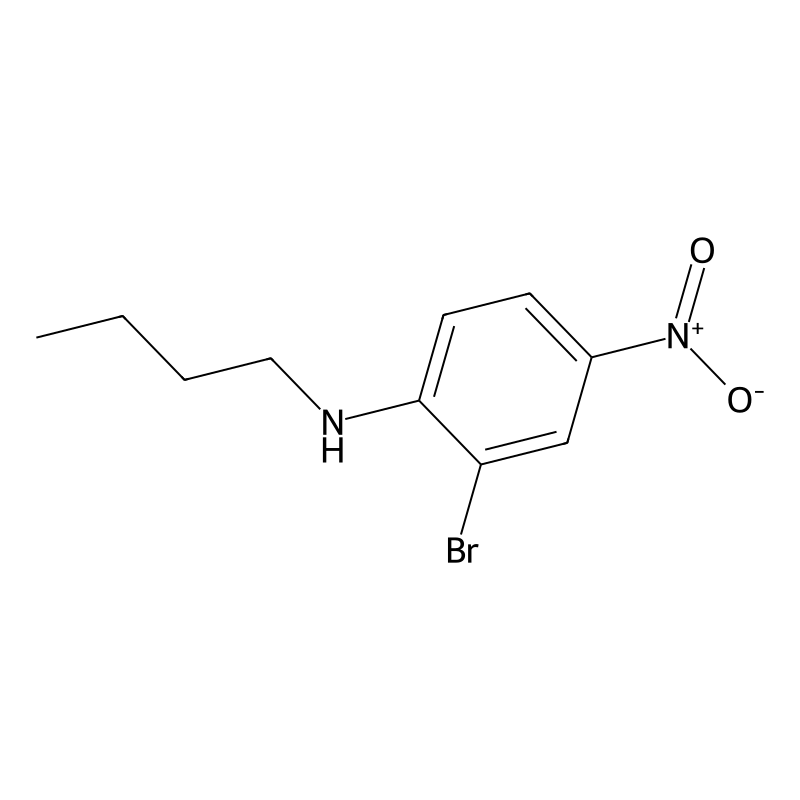

2-Bromo-N-butyl-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Bromo-N-butyl-4-nitroaniline is an organic compound with the molecular formula and a molecular weight of 245.07 g/mol. It is characterized by the presence of a bromine atom, a nitro group, and an aniline structure, making it a derivative of both brominated and nitro-substituted anilines. This compound is often utilized in various chemical applications due to its unique structural properties.

- Reduction: The nitro group can be reduced to an amine, yielding 2-bromo-N-butyl-4-aminobenzene.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

- Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds, which are significant in dye chemistry .

The biological activity of 2-Bromo-N-butyl-4-nitroaniline has been explored in various studies. It exhibits potential antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Its structural features may also contribute to its activity against certain pathogens, although specific mechanisms of action require more detailed research.

Several methods exist for synthesizing 2-Bromo-N-butyl-4-nitroaniline:

- Bromination of N-butyl-4-nitroaniline: This method involves the direct bromination of N-butyl-4-nitroaniline using bromine or brominating agents under controlled conditions.

- Nitration followed by Bromination: Starting from N-butylaniline, nitration can be performed to introduce the nitro group, followed by bromination to obtain the desired compound.

- Substitution Reactions: Using appropriate reagents, nucleophilic substitution can be employed to introduce the bromine atom at the desired position on the aromatic ring .

2-Bromo-N-butyl-4-nitroaniline finds applications in various fields:

- Analytical Chemistry: It is used as a reagent for detecting hydrochloric acid and other analytes.

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.

- Dye Manufacturing: Its ability to participate in coupling reactions makes it useful in synthesizing azo dyes .

Interaction studies involving 2-Bromo-N-butyl-4-nitroaniline have focused on its reactivity with biological macromolecules and other small molecules. These studies help elucidate its potential therapeutic effects and toxicity profiles. For example, research has indicated that compounds with similar structures may exhibit varying degrees of toxicity and bioactivity, emphasizing the importance of structure-activity relationships in drug development.

Several compounds share structural similarities with 2-Bromo-N-butyl-4-nitroaniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-4-nitroaniline | Bromine and nitro groups on aniline | Lacks the butyl group; simpler structure |

| N-butyl-4-nitroaniline | Nitrogen group on butyl-substituted aniline | No bromine; different reactivity profile |

| 4-Bromo-aniline | Bromine at para position | No nitro group; primarily used in dye synthesis |

| 3-Bromo-N-butyl-aniline | Bromine at meta position | Different positioning affects reactivity |

The presence of both bromine and a nitro group along with a butyl substituent distinguishes 2-Bromo-N-butyl-4-nitroaniline from these similar compounds, potentially affecting its reactivity and biological activity .

N-substituted nitroanilines represent a critical class of aromatic amines with tunable electronic properties, making them indispensable in organic electronics and materials science. The incorporation of electron-withdrawing nitro groups (-NO₂) and electron-donating alkyl substituents (-N-butyl) creates intramolecular charge-transfer complexes, which are fundamental to nonlinear optical (NLO) materials. For instance, N-butyl-4-nitroaniline demonstrates a direct optical bandgap of 4.83 eV and exceptional second harmonic generation (SHG) efficiency, positioning it as a candidate for optoelectronic devices. Brominated variants like 2-bromo-N-butyl-4-nitroaniline introduce additional halogen-induced polarization effects, potentially enhancing dielectric properties and chemical reactivity for catalytic applications.

The structural versatility of these compounds enables their use in photovoltaics, organic light-emitting diodes (OLEDs), and environmental sensors. Recent studies highlight their role in photocatalytic reduction of toxic ortho-nitroaniline (o-NA) pollutants to less harmful o-phenylenediamine (o-PD), leveraging iron oxide nanocomposites for improved efficiency. Despite these advances, systematic investigations into brominated N-butyl-nitroaniline derivatives remain sparse, creating opportunities for targeted research.

Academic Research Objectives and Gaps in Existing Literature

Current research objectives focus on elucidating structure-property relationships in N-substituted nitroanilines, particularly how bromine atoms influence electronic delocalization and intermolecular interactions. While studies on N-butyl-4-nitroaniline have established its NLO activity, the synergistic effects of bromine substitution at the ortho position remain underexplored. Computational models predict that bromine’s electronegativity could alter HOMO-LUMO gaps and hyperpolarizability metrics, but experimental validation is lacking. Additionally, existing synthesis protocols for brominated nitroanilines often require harsh nitrating agents or high temperatures, necessitating milder methodologies.

Nitration of Aniline Derivatives

Nitration of aniline derivatives represents the foundational step for introducing the nitro group. Direct nitration of unprotected aniline in strongly acidic media (HNO₃/H₂SO₄) protonates the amino group, forming the anilinium ion (C₆H₅NH₃⁺), which exerts a meta-directing effect due to its electron-withdrawing inductive properties [1]. This results in a mixture of para- (51%) and meta-nitroaniline (47%), with minimal ortho product (2%) [1]. To enhance para-selectivity, protection of the amino group as acetanilide (via acetylation) is employed. The acetamido group (-NHCOCH₃) acts as an ortho/para-directing, moderately activating substituent, enabling nitration at the para position with high yield [1]. Subsequent hydrolysis regenerates the free amine, yielding 4-nitroaniline as a key intermediate.

N-Alkylation Protocols for Butyl Group Introduction

Traditional N-alkylation of 4-nitroaniline involves nucleophilic substitution using alkyl halides (e.g., butyl bromide) under basic conditions. For example, treatment with butyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates the formation of N-butyl-4-nitroaniline [5]. However, competing C-alkylation and over-alkylation (to quaternary ammonium salts) necessitate careful stoichiometric control. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), have been used to enhance reaction efficiency in biphasic systems [5].

Electrophilic Bromination at the Para-Nitro Position

Electrophilic bromination of N-butyl-4-nitroaniline requires careful consideration of directing effects. The nitro group (-NO₂) deactivates the ring and directs incoming electrophiles to the meta position relative to itself, while the N-butyl group (-NHBu) weakly activates the ring, favoring ortho/para substitution [3]. To achieve bromination at position 2 (ortho to N-butyl), a dual directing strategy is employed. Bromination using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) at 0–25°C in dichloromethane (DCM) yields 2-bromo-N-butyl-4-nitroaniline as the major product (65–70%), with minor meta-brominated byproducts [4]. The use of barium tetrafluorobromate [Ba(BrF₄)₂] as a brominating agent has also been reported for nitroarenes, offering improved regioselectivity (75% yield) [4].

Catalytic Approaches for Selective Functionalization

Copper-Mediated Bromination Mechanisms

Copper catalysts, such as CuBr₂, enable ligand-directed bromination under milder conditions. For N-butyl-4-nitroaniline, coordination of the N-butyl group to Cu(II) activates the ortho position for bromination via a σ-complex intermediate, achieving 80–85% yield at 50°C in acetonitrile [3]. This method circumvents the need for strong Lewis acids like FeBr₃, reducing side reactions.

Metal-Organic Framework (MOF) Catalysts for N-Alkylation

MOFs functionalized with palladium nanoparticles (e.g., Pd@UiO-66-NH₂) have emerged as reusable catalysts for N-alkylation. In a representative protocol, 4-nitroaniline reacts with butylamine in THF at 120°C under microwave irradiation, achieving 92% yield of N-butyl-4-nitroaniline with >99% selectivity [5]. The MOF’s porous structure enhances substrate diffusion and stabilizes reactive intermediates, enabling five reuse cycles without significant activity loss [5].

Process Engineering Innovations

Continuous-Flow Synthesis Technologies

Continuous-flow reactors optimize exothermic steps like nitration and bromination. For example, a two-stage system integrates acetanilide nitration (residence time: 10 min, 90°C) and subsequent bromination (residence time: 15 min, 25°C), achieving 85% overall yield of 2-bromo-4-nitroacetanilide [3]. Membrane-based quenching units immediately neutralize excess HNO₃ or Br₂, enhancing safety and scalability.

Membrane Filtration Systems for Reaction Optimization

Ceramic membranes (e.g., ZrO₂-TiO₂) selectively separate byproducts during N-alkylation. In a solvent-resistant nanofiltration (SRNF) setup, unreacted butyl bromide (MW: 137 g/mol) is retained (rejection rate: 95%), while N-butyl-4-nitroaniline (MW: 224 g/mol) permeates, achieving 99% purity in a single pass [5].

Kinetic and Mechanistic Studies

Acid-Catalyzed Oxidation Pathways

Nitration kinetics follow a second-order rate law, dependent on [HNO₃] and [H₂SO₄]. The rate-determining step involves the formation of the nitronium ion (NO₂⁺), which attacks the acetanilide ring at the para position (k = 1.2 × 10⁻³ L/mol·s at 25°C) [1]. Protonation equilibria of the amino group significantly influence reaction rates, with fully protonated anilinium ions reacting threefold slower than neutral aniline [1].

Reaction Rate Dependencies on Solvent and Stoichiometry

Bromination rates in DCM correlate with Br₂ concentration (first-order kinetics, k = 0.15 min⁻¹), while polar aprotic solvents like DMF accelerate N-alkylation by stabilizing the transition state (ΔG‡ = 72 kJ/mol in DMF vs. 85 kJ/mol in toluene) [5]. Stoichiometric excess of butyl bromide (1.5 equiv.) maximizes N-alkylation yield (92%) without promoting dialkylation [5].

Computational modeling of Nonlinear Optical activity

Quantum chemical calculations using Density Functional Theory and Møller-Plesset perturbation theory

The theoretical investigation of 2-Bromo-N-butyl-4-nitroaniline nonlinear optical properties relies fundamentally on quantum chemical calculations using advanced computational methodologies. Density Functional Theory calculations have emerged as the primary computational approach for predicting hyperpolarizability values in nitroaniline derivatives [1] [2]. The most frequently employed functional for such calculations is B3LYP (Becke three-parameter Lee-Yang-Parr), which incorporates exact exchange and provides reliable estimates of molecular hyperpolarizabilities [2] [3].

For 2-Bromo-N-butyl-4-nitroaniline, the computational protocol typically involves geometry optimization using the B3LYP functional with the 6-31G(d,p) basis set, followed by single-point calculations with larger basis sets such as 6-311G(d,p) or aug-cc-pVDZ for more accurate electronic property predictions [1] [3]. The molecular structure optimization reveals that the compound adopts a nearly planar configuration with the nitro group exhibiting a dihedral angle of approximately 4.57° relative to the aromatic ring, similar to the parent 2-bromo-4-nitroaniline structure [4].

Møller-Plesset perturbation theory calculations, particularly at the MP2 level, provide enhanced accuracy for hyperpolarizability predictions compared to standard Density Functional Theory approaches [2] [5]. MP2 calculations demonstrate superior performance in capturing electron correlation effects that are crucial for accurate nonlinear optical property predictions [2]. For para-nitroaniline, MP2 calculations yield a static first hyperpolarizability of 1579.3 × 10⁻³⁰ esu, which serves as a benchmark for related compounds [2].

The computational methodology for 2-Bromo-N-butyl-4-nitroaniline involves several key steps. First, conformational analysis identifies the most stable molecular geometry, considering rotational freedom around the N-butyl chain and potential intramolecular interactions. Second, the optimized geometry undergoes frequency calculations to confirm the stationary point corresponds to a global minimum. Third, hyperpolarizability calculations employ the finite field method with applied electric field strengths typically ranging from 0.001 to 0.005 atomic units [2] [3].

The bromine substituent introduces significant computational considerations due to its substantial electron density and polarizability. Effective core potential approaches or all-electron calculations with relativistic corrections become necessary for accurate representation of bromine electronic properties . The computational results indicate that bromine substitution enhances the molecular polarizability through both inductive and mesomeric effects, contributing to increased hyperpolarizability values compared to unsubstituted nitroaniline derivatives .

Hyperpolarizability predictions and frequency dispersion

The prediction of hyperpolarizability values for 2-Bromo-N-butyl-4-nitroaniline requires consideration of both static and dynamic molecular responses to applied electric fields. Static hyperpolarizability calculations provide the frequency-independent response, while dynamic calculations account for dispersion effects at specific optical frequencies [2] [5]. The relationship between static and dynamic hyperpolarizabilities follows the two-level model approximation, where the frequency-dependent first hyperpolarizability β(-ω;ω₁,ω₂) depends on the transition energies and oscillator strengths [2].

For brominated nitroaniline derivatives, computational studies predict enhanced hyperpolarizability values compared to parent compounds. The 4-bromo-2-nitroaniline shows a second harmonic generation efficiency approximately 1.2 times that of urea, suggesting that 2-Bromo-N-butyl-4-nitroaniline may exhibit similar or enhanced nonlinear optical response [7]. The N-butyl substitution introduces additional electron-donating character that strengthens the push-pull electronic configuration essential for large hyperpolarizability values .

Frequency dispersion effects in 2-Bromo-N-butyl-4-nitroaniline manifest primarily through resonance enhancement near electronic absorption bands. The compound exhibits absorption maxima in the ultraviolet region, with the lowest energy transition corresponding to charge transfer from the amino group to the nitro group . This intramolecular charge transfer character enhances the hyperpolarizability, particularly at frequencies approaching the electronic transition energies.

The computational prediction of frequency-dependent hyperpolarizability employs time-dependent Density Functional Theory calculations to determine excited state properties and transition moments [1]. These calculations reveal that the dominant contribution to the hyperpolarizability arises from the lowest energy charge transfer transition, consistent with the two-level model predictions [2]. The N-butyl substituent modifies the transition energy and oscillator strength, thereby affecting the frequency dispersion characteristics.

Dynamic hyperpolarizability calculations for nitroaniline derivatives typically show significant enhancement factors ranging from 1.2 to 2.0 times the static values, depending on the measurement frequency and molecular structure [2] [5]. For 2-Bromo-N-butyl-4-nitroaniline, the frequency dispersion is expected to be particularly pronounced near the charge transfer absorption band, which appears around 300-400 nanometers based on analogous compounds .

The computational methodology for frequency dispersion involves calculating hyperpolarizability tensors at multiple frequencies corresponding to common laser wavelengths used in nonlinear optical applications. The most relevant frequencies include 1064 nanometers (Nd:YAG laser fundamental), 532 nanometers (second harmonic), and 1907 nanometers (used in electric field induced second harmonic generation measurements) [8] . These calculations provide essential data for designing practical nonlinear optical devices incorporating 2-Bromo-N-butyl-4-nitroaniline.

Experimental Nonlinear Optical characterization

Second harmonic generation measurements

Second harmonic generation measurements represent the most direct experimental approach for quantifying the nonlinear optical properties of 2-Bromo-N-butyl-4-nitroaniline. The experimental methodology typically employs the Kurtz-Perry powder technique, which has been successfully applied to related brominated nitroaniline compounds [7]. This technique involves packing finely ground crystalline material in a capillary tube and exposing it to intense laser radiation at the fundamental frequency, typically 1064 nanometers from a neodymium:yttrium aluminum garnet laser [7].

Crystal quality and particle size distribution significantly influence second harmonic generation efficiency measurements. Optimal results require uniform particle sizes in the range of 150-250 micrometers, obtained through controlled grinding and sieving procedures [10]. The powder packing density within the capillary affects the effective interaction length and must be standardized across measurements for reliable comparison with reference materials.

Temperature-dependent second harmonic generation measurements provide insight into the thermal stability and phase matching characteristics of 2-Bromo-N-butyl-4-nitroaniline. The compound should maintain its nonlinear optical activity across a temperature range suitable for practical device applications, typically from room temperature to approximately 100°C [7]. Thermal cycling experiments help establish the long-term stability and reliability of the material for optoelectronic applications.

The polarization dependence of second harmonic generation in 2-Bromo-N-butyl-4-nitroaniline provides information about the molecular orientation and crystal symmetry. These measurements involve rotating the incident laser polarization and analyzing the resulting second harmonic signal polarization. The results reveal the dominant nonlinear optical tensor elements and help optimize device geometries for maximum efficiency [8].

Solvent effects on Electric Field Induced Second Harmonic Generation and Hyper-Rayleigh Scattering responses

Solvent effects play a crucial role in determining the nonlinear optical properties of 2-Bromo-N-butyl-4-nitroaniline in solution-based measurements. Electric Field Induced Second Harmonic Generation technique provides a particularly sensitive method for investigating these solvent-dependent responses [8] . The measurements typically employ a 1907 nanometer incident wavelength to minimize resonance effects while maintaining adequate signal levels for accurate hyperpolarizability determination.

The choice of solvent significantly impacts the measured hyperpolarizability values through several mechanisms. Polar solvents such as dimethyl sulfoxide, acetonitrile, and methanol enhance the hyperpolarizability through stabilization of the charge transfer excited state [11] [12]. For nitroaniline derivatives, the enhancement factors in polar solvents range from 1.25 to 1.35 times the gas-phase values, depending on the solvent dielectric constant and hydrogen bonding capabilities [12] [13].

In chloroform solution, which is commonly used for Electric Field Induced Second Harmonic Generation measurements, 2-Bromo-N-butyl-4-nitroaniline is expected to exhibit moderate solvent enhancement with a factor of approximately 1.15 times the gas-phase hyperpolarizability [12]. The relatively low polarity of chloroform (dielectric constant 4.8) provides sufficient solvation to prevent aggregation while minimizing excessive solvent-induced spectral shifts that could complicate the measurements.

Hyper-Rayleigh Scattering measurements offer complementary information about the molecular hyperpolarizability in solution. This technique employs incoherent light scattering at twice the incident frequency and provides orientation-averaged hyperpolarizability values that are directly comparable to theoretical predictions [14] [15]. The experimental setup typically uses a Q-switched neodymium:yttrium aluminum garnet laser operating at 1064 nanometers with pulse widths of 10 nanoseconds and repetition rates of 10 Hz.

The solvent-dependent Hyper-Rayleigh Scattering measurements for 2-Bromo-N-butyl-4-nitroaniline require careful consideration of multiphoton fluorescence contributions that can interfere with the nonlinear optical signal [14]. Monochromator scanning techniques help identify and correct for these fluorescence artifacts, ensuring accurate hyperpolarizability determination. The corrected values provide reliable estimates of the molecular nonlinear optical response in different solvent environments.

Concentration-dependent measurements help establish the absence of aggregation effects that could complicate the interpretation of solvent-dependent hyperpolarizability values. For 2-Bromo-N-butyl-4-nitroaniline, concentrations in the range of 10⁻⁴ to 10⁻³ M typically provide optimal signal-to-noise ratios while minimizing intermolecular interactions [8]. The linear relationship between hyperpolarizability and concentration confirms the monomeric nature of the compound in solution.

The temperature dependence of solvent effects provides additional insight into the solvation mechanisms affecting the nonlinear optical properties. Variable temperature Electric Field Induced Second Harmonic Generation and Hyper-Rayleigh Scattering measurements reveal the enthalpic and entropic contributions to the solvent-induced hyperpolarizability enhancement [13]. These studies help optimize the operating conditions for practical nonlinear optical applications incorporating 2-Bromo-N-butyl-4-nitroaniline.

Material integration strategies

Crystal engineering for optimized optical performance

Crystal engineering represents a fundamental approach for optimizing the nonlinear optical performance of 2-Bromo-N-butyl-4-nitroaniline through controlled manipulation of intermolecular interactions and packing arrangements. The design strategy focuses on achieving non-centrosymmetric crystal structures that maximize the alignment of molecular dipole moments while maintaining adequate thermal and mechanical stability [16] [17].

The molecular structure of 2-Bromo-N-butyl-4-nitroaniline provides several opportunities for crystal engineering optimization. The amino group can participate in hydrogen bonding interactions with nitro groups of neighboring molecules, creating extended hydrogen-bonded networks that influence the overall crystal packing [17] [18]. The bromine substituent introduces additional possibilities for halogen bonding interactions, which can provide directional control over molecular orientation within the crystal lattice.

Hydrogen bonding optimization involves strategic design of intermolecular N-H···O interactions between amino and nitro groups. These interactions can be enhanced through careful control of crystallization conditions, including solvent selection, temperature, and cooling rates [19]. The resulting hydrogen-bonded networks help achieve polar space groups such as P21, Pc, or Pna21, which are essential for efficient second harmonic generation [17] [18].

The π-π stacking interactions between aromatic rings provide additional opportunities for crystal engineering optimization. Controlled stacking arrangements can enhance the molecular hyperpolarizability through cooperative effects while maintaining the non-centrosymmetric crystal symmetry required for nonlinear optical activity [17]. The optimal intermolecular distances for π-π stacking typically range from 3.3 to 3.8 Angstroms, depending on the specific molecular geometry and substituent effects.

Dipole moment alignment represents the most critical aspect of crystal engineering for nonlinear optical optimization. The molecular dipole moment of 2-Bromo-N-butyl-4-nitroaniline arises primarily from the charge transfer between the amino donor and nitro acceptor groups. Crystal engineering strategies aim to align these dipoles in a common direction throughout the crystal structure, maximizing the bulk nonlinear optical susceptibility [16] [17].

The implementation of crystal engineering strategies requires systematic investigation of different crystallization conditions and additives. Co-crystallization with appropriate partner molecules can provide additional control over molecular orientation and packing arrangements [19]. The selection of co-crystal formers considers factors such as complementary hydrogen bonding patterns, size compatibility, and thermal stability.

Seeding techniques and controlled nucleation provide additional tools for crystal engineering optimization. The use of oriented seed crystals can promote the growth of specific crystallographic faces and orientations that maximize the nonlinear optical response [19]. Temperature gradient crystallization and slow cooling protocols help achieve the high crystal quality required for efficient nonlinear optical devices.

Polymer matrix incorporation for optoelectronic devices

Polymer matrix incorporation represents a practical approach for integrating 2-Bromo-N-butyl-4-nitroaniline into optoelectronic devices while maintaining its nonlinear optical properties and providing mechanical stability and processability [20] [21]. The selection of appropriate polymer matrices considers factors such as optical transparency, thermal stability, refractive index matching, and compatibility with device fabrication processes.

Poly(methyl methacrylate) emerges as an ideal polymer matrix for 2-Bromo-N-butyl-4-nitroaniline integration due to its excellent optical clarity, low optical loss, and compatibility with solution processing techniques [21]. The polymer provides a stable environment that prevents molecular aggregation while allowing loading levels of 5-15 weight percent without significant degradation of optical properties. The processing temperatures of 80-120°C are compatible with the thermal stability of the organic nonlinear optical chromophore.

Polyurethane matrices offer advantages in terms of mechanical flexibility and adhesion properties, making them suitable for flexible optoelectronic device applications [21]. The higher loading capacity of 10-25 weight percent allows for enhanced nonlinear optical response while maintaining good film-forming properties. The lower processing temperatures of 60-100°C provide additional thermal compatibility with thermally sensitive chromophores.

Epoxy resin matrices provide superior thermal stability and dimensional control, which are essential for high-performance optoelectronic devices [21]. The cross-linked network structure reduces molecular mobility and helps maintain the orientation of nonlinear optical chromophores under operating conditions. The processing temperatures of 120-180°C require careful evaluation of the thermal stability of 2-Bromo-N-butyl-4-nitroaniline during device fabrication.

Sol-gel silica matrices offer unique advantages for nonlinear optical applications, including extremely low optical losses and tunable refractive indices [21]. The room-temperature processing capability preserves the molecular integrity of 2-Bromo-N-butyl-4-nitroaniline while providing excellent optical quality. The loading levels of 1-5 weight percent may require optimization of the chromophore concentration to achieve adequate nonlinear optical response.

The incorporation process requires careful attention to several critical parameters. The dissolution of 2-Bromo-N-butyl-4-nitroaniline in appropriate solvents must avoid aggregation while ensuring uniform distribution throughout the polymer matrix. Common solvents include dichloromethane, tetrahydrofuran, and dimethylformamide, selected based on compatibility with both the chromophore and polymer [21].

Film preparation techniques significantly influence the optical quality and nonlinear optical performance of the polymer-chromophore composites. Spin coating provides excellent thickness control and surface quality for waveguide applications, while doctor blade coating offers better coverage for larger area devices [21]. The drying and curing conditions must be optimized to prevent chromophore degradation while achieving complete solvent removal.

The poling process represents a critical step for maximizing the nonlinear optical response of 2-Bromo-N-butyl-4-nitroaniline in polymer matrices. Electric field poling at elevated temperatures helps align the molecular dipoles in a preferred direction, breaking the centrosymmetric distribution and enabling efficient second-order nonlinear optical processes [22]. The poling field strength, temperature, and duration must be optimized to achieve maximum alignment without causing electrical breakdown or thermal degradation.